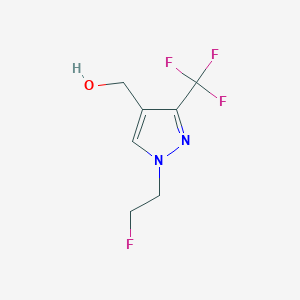

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Overview

Description

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C7H8F4N2O and its molecular weight is 212.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Effects on Alcohol Metabolism

Feytmans and Leighton (1973) studied the effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism of methanol and ethanol in rats, revealing insights into the enzymatic processes involved in alcohol metabolism. Their research indicated that pyrazole, an alcohol dehydrogenase inhibitor, significantly decreased the rates of oxidation for both ethanol and methanol, suggesting a potential pathway through which related compounds might influence alcohol metabolism at the enzymatic level (Feytmans & Leighton, 1973).

Anti-Hyperalgesic and Anti-Edematogenic Effects

Lobo et al. (2015) reported the synthesis of a new series of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their effects on a pathological pain model in mice. The compounds exhibited anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, comparing favorably with Celecoxib in an arthritic pain model. This research highlights the potential therapeutic applications of fluorinated pyrazole derivatives in managing pain and inflammation (Lobo et al., 2015).

Novel Pharmacological Profiles

Wise et al. (1986) explored a series of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones, revealing a novel pharmacological profile in behavioral tests predictive of antipsychotic efficacy. This research indicates the diverse potential of fluorinated pyrazole derivatives in contributing to the development of new therapeutic agents with unique mechanisms of action (Wise et al., 1986).

Cytoprotective Antiulcer Activity

Ikeda et al. (1996) investigated the cytoprotective antiulcer activity of 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives related to mepirizole and dulcerozine. Among the compounds, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity. This study provides a basis for the development of fluorinated pyrazole derivatives as potential antiulcer agents (Ikeda et al., 1996).

Antipsoriatic Effects

Li et al. (2016) described the structural optimization of a lead compound targeting FMS-like tyrosine kinase 3 (FLT3) for psoriasis treatment. One of the optimized compounds, a pyrazolo[3,4-d]pyrimidine derivative, exhibited significant antipsoriatic effects in a mouse model, without recurrence after the last administration, suggesting a potential pathway for the treatment of psoriasis with fluorinated pyrazole derivatives (Li et al., 2016).

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3,14H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDYJCCJIGILBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)

![(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1482345.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)